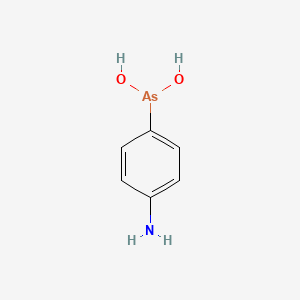

(4-Aminophenyl)arsonous acid

描述

Historical Trajectory and Evolution of Research Perspectives on Organoarsenic Compounds

The study of organoarsenic compounds has a rich history spanning over two centuries, marked by pivotal discoveries that have profoundly influenced chemical theory and medicine. rsc.org The journey began in 1760 with the synthesis of the first organometallic compound, tetramethyldiarsine, by French chemist Louis Claude Cadet. rsc.org This notoriously foul-smelling liquid, later named "cacodyl" by Jöns Jacob Berzelius, was structurally characterized by Robert Bunsen in the 1840s. rsc.org

Subsequent work by Edward Frankland on compounds like tetraphenyldiarsine was instrumental in developing the concept of valency, a cornerstone of modern chemistry. rsc.org The field took a significant therapeutic turn in the early 20th century with the work of Paul Ehrlich. His quest for a "magic bullet" to treat syphilis led to the systematic synthesis of hundreds of organoarsenic compounds. rsc.orgwikipedia.org Starting with Atoxyl, a brand name for the sodium salt of arsanilic acid (the pentavalent precursor to (4-aminophenyl)arsonous acid), Ehrlich's team, including chemist Alfred Bertheim, synthesized compound 606, arsphenamine (B1667614) (Salvarsan). rsc.orgnih.gov This became the first effective treatment for syphilis, launching the era of chemotherapy. nih.govwikipedia.org

Research perspectives have since evolved from a primary focus on medicinal applications to a broader understanding of their roles in coordination chemistry, their existence as naturally occurring biomolecules like arsenobetaine, and their use as chemical warfare agents such as Lewisite. rsc.orgwikipedia.org More recent investigations have even re-examined the fundamental structure of historical compounds like Salvarsan, revealing them to be complex mixtures of ring structures rather than simple molecules with As=As double bonds. rsc.org This historical trajectory underscores a continuous refinement of our understanding of the structure, reactivity, and biological interactions of organoarsenic compounds.

Significance of this compound within Contemporary Organoarsenic Chemistry

While its pentavalent precursor, (4-aminophenyl)arsonic acid (arsanilic acid), was historically significant as a pharmaceutical starting material and later as a controversial animal feed additive to promote growth, the trivalent this compound (often referred to as 4-aminophenyl arsenoxide or APAO) is of major interest in modern research. researchgate.netwikipedia.org The significance of the trivalent form lies in its heightened reactivity and its role as a key synthetic building block and biologically active species.

Trivalent arsenicals are generally more toxic and biologically potent than their pentavalent counterparts because of their high affinity for thiol groups in proteins. frontiersin.orgoup.com This reactivity makes this compound a valuable tool for probing biological systems and a precursor for creating more complex molecules. For instance, it has been used in the synthesis of multivalent arsenicals designed to inhibit specific enzymatic processes, such as protein folding, by cross-linking cysteine residues. oup.com

Furthermore, derivatives of arsanilic acid are produced commercially on a large scale for various applications. researchgate.net The parent compound itself is used as a laboratory reagent, for example, in the detection of nitrite. wikipedia.org Its ability to be modified, such as through diazotization reactions to form azo dyes, highlights its versatility as a platform for creating new functional materials and molecules with potential applications in fields ranging from medicinal chemistry to materials science. researcher.life

Conceptual Frameworks Guiding Research on Aromatic Arsenical Species

Research into aromatic arsenicals like this compound is guided by several key conceptual frameworks that help explain their behavior in biological and environmental systems.

Mode of Action and Toxicity: The primary framework for understanding the biological effects of trivalent arsenicals is their interaction with sulfur. Trivalent arsenic species are potent thiophiles, meaning they readily form strong covalent bonds with the sulfhydryl (thiol) groups of cysteine residues in proteins. oup.comresearchgate.net This binding can inhibit enzyme function, disrupt protein structure (such as zinc fingers), and trigger cellular processes like apoptosis, which is the basis for arsenic's use in certain cancer chemotherapies. acs.org This interaction is considered the principal mechanism behind both the therapeutic effects and the toxicity of these compounds. researchgate.net

Metabolic Activation and Detoxification: A crucial concept is the metabolic transformation of arsenicals. In biological systems, pentavalent arsonic acids (like arsanilic acid) are often reduced to their more reactive trivalent arsonous acid forms. griffith.edu.au This is a form of metabolic activation, as the trivalent species is typically the more potent biological agent. nih.gov Conversely, methylation, as described in the "Challenger pathway," was historically considered a detoxification route. nih.govnih.gov However, this view has been refined, as trivalent methylated intermediates (like monomethylarsonous acid, MMA(III)) have been found to be even more toxic than inorganic arsenite, complicating the simple detox-versus-activation model. frontiersin.orgnih.gov

Environmental Fate and Transport: In environmental science, research is framed by concepts of mobility, transformation, and remediation. Aromatic organoarsenicals, once used as feed additives, are released into the environment, where their fate is governed by factors like pH and interactions with soil components like iron oxides. researchgate.netresearchgate.net Understanding their adsorption, desorption, and microbial degradation into potentially more toxic inorganic forms is critical for assessing environmental risk and developing remediation strategies. researchgate.nettandfonline.com

Overview of Research Areas and Methodological Approaches

The study of this compound and related aromatic arsenicals spans multiple scientific disciplines, each employing specialized methodological approaches.

Research Areas:

Medicinal and Biological Chemistry: This area focuses on the design of new arsenic-based drugs, particularly for cancer therapy, by synthesizing hybrid molecules that combine an arsenical pharmacophore with other active groups. researcher.life It also involves fundamental studies on how arsenicals interact with proteins and induce cellular responses like apoptosis. oup.comacs.org

Environmental Science: Researchers in this field investigate the environmental contamination resulting from the agricultural use of organoarsenicals. researchgate.net Studies focus on their transformation during processes like composting, their adsorption to soil minerals, and the development of remediation techniques for their removal from water. researcher.liferesearchgate.net

Materials Science: Aryl arsonic acids are used as ligands to create coordination polymers and other complex structures with metals, indicating their utility in the development of new materials. researchgate.net

Analytical Chemistry: A significant area of research is the development of sensitive and selective methods for detecting and speciating arsenicals in various matrices. This includes the creation of novel biosensors for real-time monitoring of specific trivalent organoarsenicals. mdpi.com

Methodological Approaches: The diverse research areas utilize a range of advanced techniques.

| Methodology Category | Specific Techniques | Application | References |

| Synthesis & Manufacturing | Béchamp Reaction (Aniline + Arsenic Acid) | Classic synthesis of arsanilic acid. | usa-journals.com |

| Diazotization Reactions | Synthesis of azo dyes and other derivatives. | researcher.life | |

| Separation & Speciation | High-Performance Liquid Chromatography (HPLC) | Separation of different arsenic species from a mixture. | rsc.orgepa.gov |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive detection and quantification of arsenic post-separation. | nih.govclu-in.org | |

| Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) | Sensitive technique for arsenic detection, often coupled with HPLC. | nih.gov | |

| Structural & Spectroscopic Analysis | X-ray Crystallography | Determination of the precise 3D molecular and crystal structure. | researchgate.net |

| Raman Spectrometry | Characterization of organoarsenicals in solution and studying pH-dependent speciation. | uniovi.es | |

| Biological & Environmental Assays | Enzyme Inhibition Assays | Studying the effect of arsenicals on protein function (e.g., pyruvate (B1213749) dehydrogenase). | acs.org |

| Cytotoxicity Assays | Evaluating the activity of new arsenical compounds against cancer cell lines. | researcher.life | |

| Adsorption Studies | Measuring the binding of arsenicals to environmental materials like hematite. | researchgate.net |

These integrated research efforts continue to expand our knowledge of this compound, from its fundamental chemical properties to its complex interactions in biological and environmental systems.

属性

IUPAC Name |

(4-aminophenyl)arsonous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8AsNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDHRYHBCTUEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[As](O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8AsNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279438 | |

| Record name | (4-aminophenyl)arsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68615-34-9 | |

| Record name | ANTINEOPLASTIC-12686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-aminophenyl)arsonous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Aminophenyl Arsonous Acid

Established and Novel Synthetic Pathways for (4-Aminophenyl)arsonous Acid

The generation of this compound relies on established chemical transformations, with a significant focus on reductive processes.

The most prevalent and historically significant method for preparing this compound involves the reduction of the corresponding arsonic acid (As(V)), namely (4-Aminophenyl)arsonic acid, more commonly known as arsanilic acid. nih.gov This transformation from a pentavalent to a trivalent arsenic center is a cornerstone of its synthesis.

Historically, Paul Ehrlich and his chemist Alfred Bertheim were pioneers in this area, investigating the reduction products of arsanilic acid, which they correctly identified as an amino derivative of phenyl arsenic acid, correcting the previously assumed structure. nih.govillinois.edujmvh.org Their work led to the synthesis of p-Aminophenyl-arsenoxyd (an anhydrous form of the arsonous acid). illinois.edu

Common reductive methods include:

Sulfur Dioxide Reduction: A widely cited method involves the reduction of arsanilic acid using sulfur dioxide (SO2) gas bubbled through a solution, typically in hydrochloric acid, with potassium iodide (KI) acting as a catalyst. lookchem.comrsc.orggoogle.com The arsonic acid is suspended in the acidic medium, and the reaction proceeds until the solid dissolves, indicating the formation of the more soluble arsonous acid derivative. lookchem.com

Phenylhydrazine (B124118) Reduction: An alternative pathway utilizes phenylhydrazine as the reducing agent. In this method, arsanilic acid is dissolved in a solvent like methanol (B129727) under reflux, and phenylhydrazine is added. amazonaws.com Following the reaction, a workup involving base washing and subsequent precipitation by pH adjustment with ammonium (B1175870) chloride yields the product, often referred to as 4-aminophenylarsenoxide, the anhydride (B1165640) of the target acid. amazonaws.com

The following table summarizes these reductive approaches:

Interactive Data Table: Reductive Synthesis Methods for this compound

| Precursor | Reducing Agent(s) | Catalyst/Medium | Key Conditions | Product Form | Reported Yield | Reference |

| Arsanilic Acid | Sulfur Dioxide (SO₂) | Hydrochloric Acid, Potassium Iodide (KI) | Room temperature, stirring until dissolution | This compound hydrochloride | ~78% | lookchem.com |

| Arsanilic Acid | Phenylhydrazine | Methanol | Reflux, followed by aqueous workup and precipitation | 4-Aminophenylarsenoxide | 38% | amazonaws.com |

Functional Group Interconversion (FGI) offers an alternative synthetic logic, where one functional group is transformed into another. lkouniv.ac.inimperial.ac.uk For this compound, this can be envisioned by first constructing the aromatic amine and then performing the arsenic chemistry, or by modifying a pre-existing substituted phenylarsonic acid.

A viable FGI pathway involves the reduction of a nitro group on the aromatic ring. For instance, p-nitrophenylarsonic acid can be used as a starting material. The synthesis would proceed in two key stages:

Reduction of the Nitro Group: The nitro group of p-nitrophenylarsonic acid is reduced to an amine group to form arsanilic acid. This can be achieved through various methods, including catalytic hydrogenation or, as demonstrated in electrochemical studies, by controlled-current electrolysis. orgsyn.orgxmu.edu.cn An electrochemical approach using a lead cathode in a sulfuric acid medium has been shown to produce arsanilic acid with a yield of 64.7% under optimized conditions. xmu.edu.cn

Reduction of the Arsonic Acid: The resulting arsanilic acid is then reduced to this compound using one of the methods described in section 2.1.1.

This FGI strategy separates the modification of the aromatic ring from the manipulation of the arsenic center's oxidation state.

Reductive Synthesis Approaches from Higher Oxidation States

Preparation and Utility of Isotopic Variants for Mechanistic Elucidation

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of molecules. Common isotopes used in organic chemistry include ¹³C, ¹⁵N, and deuterium (B1214612) (²H). For a compound like this compound, labeling the phenyl ring with ¹³C or the amino group with ¹⁵N could provide invaluable insights into its interactions and transformations.

Despite the utility of such labeled variants, a review of the scientific literature indicates a significant scarcity of published, detailed synthetic procedures specifically for isotopic variants of this compound. While general methods for producing ¹³C-labeled compounds, for example through biosynthesis using labeled precursors like [U-¹³C]glucose, are established for other classes of molecules, their application to aromatic arsenicals is not well-documented. nih.gov The analysis of arsenic isotopes is possible via techniques like ICP-MS, but this is primarily for quantification and provenance studies rather than for the synthesis of labeled tracers for mechanistic investigation. who.int The lack of readily available synthetic routes for labeled this compound represents a gap in the chemical toolkit for studying its detailed biological and chemical pathways.

Precursor Chemistry and Reaction Pathways for Arsonous Acid Derivatives

The primary precursor for most syntheses of this compound is arsanilic acid. The industrial-scale preparation of arsanilic acid is famously achieved through the Béchamp reaction , first reported in 1863. wikipedia.org This reaction involves the electrophilic aromatic substitution of aniline (B41778) with arsenic acid (H₃AsO₄) at elevated temperatures. orgsyn.orgwikipedia.org While effective, the reaction can produce highly colored byproducts due to the oxidizing nature of arsenic acid on aniline. orgsyn.org A patent for the synthesis of a related compound, 4-hydroxy-3-nitrobenzene arsonic acid, describes an initial high-temperature synthesis of arsanilic acid from aniline and an arsenic acid solution generated from arsenic trioxide and an oxidizing agent like hydrogen peroxide. google.com

Once formed, the arsonous acid functional group exhibits characteristic reactivity. A crucial reaction pathway for arsonous acids and their corresponding arsenoxides is their reaction with thiols. nih.gov Trivalent arsenicals readily form stable, covalent bonds with sulfhydryl groups. They have a particularly high affinity for vicinal dithiols (thiols on adjacent carbons), with which they can form a stable cyclic dithioarsinite ring structure. acs.org This reactivity is fundamental to the biological activity and the mode of action of many arsenicals and is exploited in affinity purification techniques. For example, this compound can be used to cross-link spatially close thiols in proteins, such as in reduced antibodies. acs.org

Green Chemistry Principles Applied to the Synthesis of Aromatic Arsenicals

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijcrt.org The traditional synthesis of this compound and its precursors presents several areas for potential green improvements.

Precursor Synthesis: The Béchamp reaction for arsanilic acid involves high temperatures and can produce significant, deeply colored waste streams. orgsyn.org Alternative, more environmentally benign methods for aromatic C-As bond formation are desirable. A patent describing the use of hydrogen peroxide to generate the arsenic acid in situ from arsenic trioxide represents a greener alternative to methods that might use stronger oxidants like nitric acid. google.com

Reducing Agents: The classic reduction of arsanilic acid uses sulfur dioxide, a toxic gas. While effective, replacing SO₂ with less hazardous reducing agents would be a significant green advancement. The use of phenylhydrazine is an alternative, though it is also a hazardous substance. amazonaws.com Exploring other reducing agents, such as hypophosphorous acid which has been used for other aryl arsonic acids, could be a fruitful avenue. researchgate.net

Solvent Choice: Many synthetic steps utilize organic solvents. Applying green chemistry principles would encourage the use of safer solvents, minimizing their volume, or developing solvent-free reaction conditions where possible. ijcrt.org

Catalysis: The development of efficient catalytic systems could reduce energy consumption and improve reaction selectivity, minimizing byproduct formation. ijcrt.org While the reduction with SO₂ already uses a KI catalyst, exploring more advanced, recyclable catalytic systems could further enhance the process's environmental profile.

The application of modern green chemistry principles to the synthesis of this specific class of organoarsenical compounds appears to be an underexplored area in the literature, offering significant opportunities for future research and development. acs.org

Structural Modifications and Derivative Synthesis for Research Applications

Design Principles for Novel (4-Aminophenyl)arsonous Acid Analogs

The design of new analogs of this compound is guided by the principle of structure-activity relationships (SAR), where systematic chemical modifications are made to a parent compound to enhance a desired biological or chemical property. gardp.orgoncodesign-services.com Key design strategies often focus on creating hybrid molecules that combine the arsenic-containing scaffold with other pharmacophores or functional groups to achieve novel functionalities. researcher.life

One primary design consideration is the targeting of specific biological structures. For example, trivalent arsenicals are known to have a high affinity for thiol groups, particularly vicinal dithiols found in certain proteins. researchgate.net This interaction is a cornerstone for designing covalent inhibitors and probes. By modifying the substituents on the phenyl ring or the groups attached to the arsenic atom, researchers can modulate the compound's affinity, selectivity, and reactivity towards target proteins.

Another design principle involves enhancing the compound's utility as a research tool. This can be achieved by conjugating the this compound core to reporter molecules like biotin (B1667282) or fluorophores. acs.org The design of such bifunctional reagents requires careful consideration of spacer length and chemical stability to ensure that both the arsenical moiety and the reporter group can function effectively. acs.org The goal is to create molecules that can specifically label and help identify proteins with accessible, spatially close thiols. acs.org

Furthermore, the design of novel analogs may aim to improve pharmacokinetic properties for potential therapeutic applications, although this article does not delve into dosage or administration. This can involve creating "arsonolipids," where the arsenical headgroup is attached to lipid tails, potentially altering the compound's membrane permeability and cellular uptake. researchgate.net

Synthesis of N-Substituted this compound Derivatives

A common synthetic route involves the acylation of the amino group. For instance, reacting arsanilic acid (the pentavalent precursor) with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives. vulcanchem.com An example is the synthesis of 4-(2-Chloroacetamido)phenylarsonic acid, where arsanilic acid is reacted with 2-chloroacetyl chloride. vulcanchem.com This introduces a reactive chloroacetamide group, which can act as a covalent handle to target cysteine residues in proteins. vulcanchem.com

Other N-substitution strategies include the formation of Schiff bases through condensation with various aldehydes. researchgate.net This reaction creates an imine linkage, which can be a pharmacologically active moiety itself or a precursor for further synthetic transformations. researchgate.netresearchgate.net The synthesis of N-aryl derivatives through methods like copper-catalyzed or palladium-catalyzed coupling reactions has also been reported for analogous amino acids, suggesting these methods could be applied to arsanilic acid.

Furthermore, the amino group can be used as an attachment point for larger molecular scaffolds. For example, it can be modified to link the arsenical to peptides or other biomolecules, creating complex bioconjugates for targeted research applications. thno.orgnih.gov

Table 1: Examples of N-Substituted Derivatives and Synthetic Approaches

| Derivative Name | Synthetic Precursor | Key Reagent(s) | Purpose of Modification | Reference |

|---|---|---|---|---|

| 4-(2-Chloroacetamido)phenylarsonic acid | Arsanilic acid | 2-Chloroacetyl chloride | Introduce a covalent-binding moiety for targeting cysteine thiols. | vulcanchem.com |

| p-Arsono-azelanilic acid | p-Arsanilic acid | Azelayl chloride | Create derivatives with dicarboxylic acid chains. | rsc.org |

| N-Aryl derivatives | Arsanilic acid (analogous synthesis) | Aromatic amines, Copper or Palladium catalyst | Explore the impact of different aryl groups on activity. | |

| 4-((3,5-Di-tert-butyl-2-hydroxyphenyl)diazenyl)phenylarsonic acid | Arsanilic acid | 3,5-di-tert-butyl-4-hydroxybenzylacetate, Diazotization reagents | Create hybrid compounds with sterically hindered phenols for cytotoxicity studies. | researcher.life |

Modifications at the Arsenic Center: Exploring Valency and Coordination

The arsenic atom in this compound is a key determinant of its chemical reactivity and biological interactions. Modifications at this center, including changes in its oxidation state (valency) and coordination environment, are crucial for developing functional derivatives.

The two most relevant oxidation states for arsenic in this context are As(III) (arsenous acid) and As(V) (arsonic acid). Trivalent arsenicals like this compound are particularly noted for their high affinity for thiol groups, enabling them to form stable covalent bonds with cysteine residues in proteins. Pentavalent arsonic acids, such as arsanilic acid, are generally less reactive towards thiols but can be reduced to the trivalent state in biological environments. researchgate.net The interconversion between these valence states is a key aspect of their mechanism of action.

The coordination of the arsenic atom can also be modified to alter the compound's properties. A significant strategy involves the reaction of trivalent arsenicals with dithiols, such as 1,2-ethanedithiol (B43112) or British anti-Lewisite (BAL), to form stable five-membered dithiarsolane rings. researchgate.netrsc.org This modification can enhance the efficacy and reduce the cytotoxicity of the parent compound. For example, 4-(1,3,2-dithiarsolan-2-yl)aniline (p-APDTAs) has been shown to be more effective than its arsenoxide precursor in inducing apoptosis in certain cancer cell lines. rsc.org

Furthermore, the hydroxyl groups on the arsenic acid can be replaced with other moieties, such as methyl groups, to increase the lipophilicity of the compound. vulcanchem.com Researchers have also explored the synthesis of arsonolipids, where the arsenic-containing headgroup is attached to long alkyl chains, creating amphiphilic molecules with potential applications in drug delivery systems. researchgate.net

Conjugation Strategies for Probes and Ligands in Research Contexts

Conjugating this compound and its derivatives to other molecules is a powerful strategy for creating sophisticated research tools, such as molecular probes and targeted ligands. chempep.com These bioconjugates combine the unique thiol-reactivity of the arsenical with the specific functions of the conjugated partner, such as fluorescence, affinity tagging, or cellular targeting. nih.govacs.org

A prominent example is the synthesis of biotinylated phenylarsonous acids. acs.org In these molecules, a biotin moiety is attached to the this compound core, often via a spacer arm of varying length. The arsenical group serves to anchor the probe to proteins containing spatially close thiols, while the biotin tag allows for detection and purification using avidin (B1170675) or streptavidin. acs.org These bifunctional reagents have been instrumental in identifying and studying cell-surface proteins with accessible dithiol motifs. acs.org

Fluorogenic bis-arsenical small molecules, such as FlAsH-EDT2 and ReAsH-EDT2, are another important class of probes derived from the principles of arsenical-thiol interactions. While not direct derivatives of this compound, they operate on the same principle of binding to tetracysteine motifs engineered into proteins of interest, leading to a significant increase in fluorescence. This allows for real-time imaging of protein localization and dynamics within living cells. acs.org

Conjugation to peptides or other targeting ligands can direct the arsenical to specific cell types or subcellular compartments. For instance, GSAO, a peptide-trivalent arsenical conjugate, has been developed for imaging apoptosis by targeting proteins that become accessible during this process. thno.org The synthesis of such conjugates often involves standard peptide coupling chemistries, linking the carboxylic acid of a peptide to the amino group of the arsenical, or vice versa. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Hypotheses

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives correlates with their biological or chemical activity. gardp.org By systematically synthesizing and testing a series of related compounds, researchers can develop hypotheses about the mechanism of action and identify key structural features that govern potency and selectivity. oncodesign-services.comrsc.org

For arsenical compounds, SAR studies often focus on a few key areas:

The nature of the substituent on the phenyl ring: Modifications at the para-amino group (or other positions on the ring) can influence the electronic properties of the arsenic center, as well as introduce new interactions with the target molecule. For example, SAR studies on aryl propionic acids have shown that substituents on the phenyl ring can significantly alter pharmacological activity. humanjournals.com

The oxidation state of the arsenic: As previously discussed, the difference in reactivity between As(III) and As(V) is a major determinant of biological activity. SAR studies comparing arsenous and arsonic acid derivatives are crucial for understanding their mode of action. researchgate.net

The coordination environment of the arsenic: The formation of dithiarsolane rings or other modifications at the arsenic center can dramatically affect a compound's efficacy and selectivity. Comparing the activity of the parent arsenoxide with its dithiol-protected analogues provides valuable SAR data. rsc.org

Table 2: Illustrative SAR Insights for Aryl Arsenical Derivatives

| Structural Modification | Observed Effect on Activity/Property | Mechanistic Hypothesis | Reference |

|---|---|---|---|

| Conversion of As(V) (arsonic acid) to As(III) (arsenous acid) | Increased reactivity towards protein thiols. | As(III) has a higher affinity for nucleophilic thiol groups, enabling covalent bond formation. | |

| Protection of As(III) with a dithiol (e.g., forming p-APDTAs) | Enhanced efficacy and reduced cytotoxicity compared to the parent arsenoxide in some cell lines. | The dithiarsolane ring may improve stability or alter cellular uptake and release of the active arsenical. | rsc.org |

| Introduction of a chloroacetamide group at the N-position | Creates a dual-mechanism inhibitor capable of both arsenic-thiol and covalent acetamide-cysteine interactions. | The chloroacetamide acts as an additional electrophilic warhead, increasing the probability of covalent target modification. | vulcanchem.com |

| Conjugation to biotin via a spacer arm | Ability to label dithiol-containing proteins for detection with streptavidin. | The arsenical provides the binding specificity, while the biotin acts as a high-affinity reporter tag. | acs.org |

These SAR studies are often complemented by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to further refine mechanistic hypotheses and guide the design of new, more effective compounds for research. frontiersin.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organoarsenic compounds. While specific NMR data for the less stable "(4-Aminophenyl)arsonous acid" (the As(II) form) is scarce in the literature, extensive studies on the more stable p-Arsanilic acid (the As(V) form) provide a strong basis for predicting its spectral features. globalresearchonline.netignited.in

¹H NMR Spectroscopy: In the ¹H NMR spectrum of p-Arsanilic acid, recorded in DMSO-d₆, the aromatic protons typically appear as doublets in the regions of δ 6.66 ppm and δ 7.42 ppm. doi.org The protons of the amino group (NH₂) are observed as a broad singlet around δ 3.78 ppm. doi.org For "this compound," similar chemical shifts for the aromatic and amino protons are expected, though slight variations may occur due to the different oxidation state of the arsenic atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of p-Arsanilic acid derivatives shows distinct signals for the aromatic carbons. For a derivative, 4-(1,3,2-dithiaarsolan-2-yl)aniline, the aromatic carbon signals appear at δ 115.06, 131.49, 132.27, and 147.73 ppm in CDCl₃. doi.org Theoretical calculations for p-Arsanilic acid also support these assignments. globalresearchonline.net It is anticipated that the ¹³C NMR spectrum of "this compound" would exhibit a comparable pattern, with the carbon atom bonded to the arsonous acid group showing a characteristic chemical shift.

Table 1: Representative ¹H and ¹³C NMR Data for p-Arsanilic Acid Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|---|

| 4-(1,3,2-dithiaarsolan-2-yl)aniline | CDCl₃ | 3.21 (m, 2H), 3.34 (m, 2H), 3.78 (s, 2H), 6.66 (d, 2H), 7.42 (d, 2H) | 41.76, 115.06, 131.49, 132.27, 147.73 | doi.org |

| 2-(4-aminophenyl)-1,3,2-dithiaarsolane-4,5-dicarboxylic acid, diammonium salt | D₂O | 4.41 (s, 2H), 6.78 (d, 2H), 7.49 (d, 2H) | 64.82, 116.77, 132.06, 133.0, 149.43, 176.85 | doi.org |

This table presents data for derivatives as specific high-resolution NMR data for the parent this compound is not readily available.

Mass Spectrometry Approaches for Molecular Elucidation and Interaction Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of organoarsenic compounds. Electrospray ionization (ESI) is a commonly employed soft ionization technique for such analyses. nih.gov

For p-Arsanilic acid, the protonated molecular ion [M+H]⁺ is observed at an m/z of 217.9793. nih.gov In tandem MS (MS/MS) experiments, this precursor ion fragments to produce characteristic product ions, with major peaks at m/z 109.1, 200.1, and 182.2. nih.gov The fragmentation of organoarsenic compounds often involves the loss of water or methyl groups. bohrium.com In the case of "this compound," the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 201.98438. uni.lu Due to the energetic nature of some ion sources, in-source oxidation of As(III) to As(V) can occur, leading to mass spectra that resemble the pentavalent form. bohrium.com

High-resolution mass spectrometry, such as Orbitrap or FT-ICR-MS, provides highly accurate mass measurements, which are crucial for confirming the elemental composition of unknown arsenic species and their metabolites. nih.gov

Table 2: Predicted and Observed Mass Spectrometry Data for Aminophenyl Arsenic Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Technique | Reference |

|---|---|---|---|---|---|

| p-Arsanilic acid | ESI (+) | 217.9793 [M+H]⁺ | 200.1, 182.2, 109.1 | MS/MS | nih.gov |

| This compound | ESI (+) | 201.98438 [M+H]⁺ (Predicted) | Not available | - | uni.lu |

| 4-(1,3,2-dithiaarsolan-2-yl)aniline | ESI/APCI (+) | 259.90 [M+H]⁺ | Not available | MS | doi.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. These methods are powerful for identifying functional groups and confirming structural features. globalresearchonline.netignited.in

For p-Arsanilic acid, extensive vibrational analysis has been performed. globalresearchonline.netignited.in Key vibrational bands include:

N-H stretching: Observed around 3405 cm⁻¹ in IR and 3482 cm⁻¹ in Raman spectra, characteristic of the amino group. globalresearchonline.netignited.in

Aromatic C-H stretching: Found in the 3000-3100 cm⁻¹ region. globalresearchonline.net

NH₂ bending: An in-plane bending vibration is seen at 1602 cm⁻¹ (IR) and 1594 cm⁻¹ (Raman). globalresearchonline.netignited.in

C-C stretching: Aromatic ring stretching vibrations appear at various frequencies, including 1571 cm⁻¹, 1414 cm⁻¹, and 1289 cm⁻¹. globalresearchonline.net

As-O stretching: These vibrations are expected in the 300-1000 cm⁻¹ region. globalresearchonline.net Specifically, for As(V), a strong As=O stretching band is typically observed.

For "this compound," the As(II) state would lack the strong As=O double bond character, leading to different vibrational frequencies in the As-O stretching region compared to its As(V) counterpart. The other bands related to the aminophenyl group would be expected at similar positions.

Table 3: Key Vibrational Frequencies for p-Arsanilic Acid

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H stretching | 3405 | 3482 | globalresearchonline.netignited.in |

| C-H stretching (aromatic) | 2802, 2905, 3033 | 2993, 3061, 3150 | globalresearchonline.net |

| NH₂ bending | 1602 | 1594 | globalresearchonline.netignited.in |

| C-C stretching (ring) | 1571, 1414, 1289, 1096 | 1289, 1094 | globalresearchonline.net |

| C-NH₂ stretching | 1234 | - | globalresearchonline.netignited.in |

| NH₂ deformation (out-of-plane) | 826 | 830 | globalresearchonline.netignited.in |

X-ray Diffraction and Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. anton-paar.com This technique provides data on bond lengths, bond angles, and crystal packing.

The crystal structure of "this compound," if obtained, would provide invaluable information on the geometry of the arsonous acid group and how intermolecular forces influence its packing in the solid state.

Table 4: Crystallographic Data for p-Arsanilic Acid

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | globalresearchonline.net |

| CCDC Number | 126920 | nih.gov |

| Associated Article DOI | 10.1107/S010827019501657X | nih.govwikipedia.org |

| Unit Cell Volume (V) | 381.5(1) ų | researchgate.net |

Chromatographic and Separative Techniques for Purity Assessment and Isolation of Reaction Intermediates

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of arsenic species in various matrices. thermofisher.comingeniatrics.com These methods are crucial for assessing the purity of "this compound" and for isolating it from reaction mixtures or environmental samples.

Various HPLC modes are employed for arsenic speciation, including anion-exchange, ion-pair, and reversed-phase chromatography. thermofisher.comepa.govrsc.org The choice of column and mobile phase is critical for achieving good separation. For instance, anion-exchange chromatography is frequently used for separating anionic arsenic species. ingeniatrics.com Coupling HPLC with highly sensitive detectors like Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) or ESI-MS allows for the detection and quantification of arsenic compounds at trace levels. ingeniatrics.comanalytik-jena.com

These techniques are vital for studying the transformation and metabolism of organoarsenic compounds, where "this compound" might be an intermediate. For example, studies on the metabolites of Roxarsone (B1679585) (a related organoarsenic compound) in chicken litter have successfully used HPLC-ICP-MS and HPLC-ESI-MS/MS to separate and identify various arsenic species, including inorganic arsenic, methylated forms, and other degradation products. acs.orgacs.orgnih.gov

Table 5: Examples of Chromatographic Conditions for Arsenic Speciation

| Chromatographic Mode | Column | Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Anion-Exchange | Hamilton PRP-X100 | Gradient of (NH₄)₂CO₃ buffer (pH 9.0) with EDTA and MeOH | Separation of five arsenic species | ingeniatrics.com |

| Ion-Pair Reversed-Phase | Octadecyldimethylsilyl narrow-bore | 5 mM tetrabutylammonium (B224687) hydroxide (B78521) (pH 6.0) | High-speed separation of anionic arsenic species | rsc.org |

| Ion Chromatography | - | Strongly basic solution for extraction | Quantification of arsenic species in chicken liver | acs.orgnih.gov |

| Mixed-Mode (Anion exchange and Reverse phase) | Newcrom B | Formic acid and alcohol gradient | Determination of arsenate (AsV)) | epa.gov |

Mechanistic Investigations of Biochemical and Molecular Interactions

Elucidation of Molecular Binding Mechanisms with Biological Macromolecules

The biological effects of (4-Aminophenyl)arsonous acid are intrinsically linked to its ability to bind to and modulate the function of key biological macromolecules, such as proteins and enzymes.

Interaction with DEAD-box RNA Helicases (e.g., DDX5/p68) and Associated Pathways

DEAD-box RNA helicases, such as DDX5 (also known as p68), are crucial enzymes involved in various aspects of RNA metabolism, including transcription, pre-mRNA splicing, and ribosome biogenesis. nih.govebi.ac.uk The p68 protein is a multifunctional protein that can act as a transcriptional co-activator for several transcription factors, including β-catenin, p53, and the androgen receptor, playing a significant role in gene expression. plos.orgbiorxiv.org

This compound and its analogs have been identified as compounds that interact with DDX5/p68. nih.gove-century.us This interaction is significant as DDX5 is implicated in numerous cellular processes and is often overexpressed in cancers. nih.govplos.org The binding of small molecules like this compound to DDX5 can modulate its activity and, consequently, the downstream pathways it regulates. For instance, DDX5 is known to be part of enhanceosome complexes critical for the expression of key transcription factors. nih.gov By interacting with DDX5, this compound can influence the transcription of genes regulated by DDX5-associated factors, such as those involved in cell proliferation and survival. biorxiv.org The interaction of this compound with DDX5/p68 can affect pathways like Wnt/β-catenin signaling, which is associated with sensitivity to certain therapeutic agents. e-century.us

| Target Protein | Interacting Compound | Associated Pathways | Potential Consequence of Interaction |

| DDX5/p68 | This compound | Wnt/β-catenin, Androgen Receptor signaling, p53 signaling | Modulation of gene transcription, influence on cell proliferation and chemoresistance |

Inhibition Mechanisms of Specific Enzyme Targets (e.g., Type II Pyruvate (B1213749) Kinase)

Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high metabolic demands. mdpi.comnih.gov PKM2 can exist in a highly active tetrameric form and a less active dimeric form; the balance between these forms is crucial for regulating glycolytic flux. carcinogenesis.com

Recent studies have focused on developing covalent inhibitors for PKM2, with organoarsenic compounds showing promise. nih.gov Trivalent arsenicals, including derivatives of this compound, can act as electrophilic "warheads" that covalently bind to nucleophilic residues, particularly cysteine, on their target proteins. nih.gov The inhibition of PKM2 by such compounds can occur through allosteric mechanisms, where binding to a site other than the active site induces a conformational change that reduces enzyme activity. nih.govijbs.com For example, a covalent inhibitor was shown to bind to a specific cysteine residue on PKM2, leading to the inhibition of its enzymatic activity. ijbs.com This inhibition disrupts the glycolytic pathway in cancer cells, potentially leading to cell death. ijbs.com The development of orally bioavailable prodrugs of these arsenical inhibitors has demonstrated effective inhibition of PKM2-dependent tumor growth in preclinical models. nih.gov

| Enzyme Target | Inhibitor Type | Mechanism of Inhibition | Cellular Impact |

| Pyruvate Kinase M2 (PKM2) | Covalent arsenical inhibitor | Covalent modification of cysteine residues, allosteric inhibition | Disruption of glycolysis, induction of apoptosis in cancer cells |

Role of the Arsenic Moiety in Covalent and Non-Covalent Interactions

The arsenic atom in this compound is central to its molecular interactions. Trivalent arsenicals, like this compound, exhibit a high affinity for sulfhydryl (-SH) groups found in the cysteine residues of proteins. acs.orgnih.gov This affinity leads to the formation of stable, covalent bonds. acs.orgnih.gov The formation of these arsenic-sulfur bonds can significantly alter the three-dimensional structure and, consequently, the function of the protein. nih.govnih.gov This covalent modification can inhibit enzyme activity or disrupt protein-protein interactions. nih.govwikipedia.org

In addition to covalent interactions, non-covalent interactions can also play a role in the binding of this compound to macromolecules. wikipedia.orgmhmedical.com These interactions, which include hydrogen bonding, electrostatic interactions, and van der Waals forces, contribute to the initial recognition and positioning of the molecule within the binding site of a protein before a covalent bond is formed. wikipedia.orgnih.gov The phenyl ring and the amino group of this compound can participate in these non-covalent interactions, providing specificity for certain protein targets. mhmedical.com

Studies on Redox Chemistry and Thiol-Dependent Interactions at the Molecular Level

The biological activity of arsenicals is heavily influenced by their redox state. Inside the mildly reducing environment of a cell, pentavalent arsenicals can be reduced to their more toxic trivalent forms. nih.gov this compound is a trivalent arsenical. The primary molecular targets for trivalent arsenicals are thiol-containing molecules, most notably cysteine residues in proteins and the tripeptide glutathione (B108866) (GSH). nih.govgriffith.edu.au

The interaction with thiols is a key aspect of the compound's mechanism. Trivalent arsenicals can react with single thiol groups or, with higher affinity, crosslink vicinal (closely spaced) dithiols within a protein, forming a stable cyclic dithioarsinite structure. acs.orgnih.gov This crosslinking can be particularly disruptive to protein function, for example, by inhibiting enzymes that rely on dithiol-disulfide exchange for their catalytic cycle, such as thioredoxin reductase. nih.govnih.gov Studies have shown that phenyl-substituted trivalent arsenicals are potent in this regard. nih.gov The reaction of (4-aminophenyl)arsonic acid with the dithiol 2,3-dimercaptopropane-1-sulfonate (DMPS) demonstrates the reduction of the pentavalent arsenic and subsequent chelation by the dithiol, highlighting the strong affinity of the resulting trivalent arsenic for vicinal thiols. hzdr.de

Investigation of Cellular Uptake and Intracellular Distribution Mechanisms

The entry of this compound into cells is a critical first step for its biological activity. As an organoarsenical, its transport across the cell membrane can be more efficient than that of inorganic arsenic species. nih.gov While specific transporters for this compound have not been fully elucidated, some prokaryotic cells possess efflux pumps like ArsP that can extrude trivalent organoarsenicals, suggesting mechanisms for their transport exist. frontiersin.org The cellular uptake of charged molecules can be complex, but certain polycationic structures can facilitate efficient entry into mammalian cells. bioorganic-chemistry.com

Once inside the cell, the distribution of arsenicals is not uniform. They can accumulate in specific organelles, such as the mitochondria, where they can interfere with key metabolic processes. nih.govgriffith.edu.au The intracellular fate of arsenicals involves binding to a variety of proteins. biorxiv.org Proteomic studies have identified numerous arsenic-binding proteins within the cell, highlighting the widespread potential for interaction. nih.govbiorxiv.org The distribution in tissues like the liver and kidney shows a dynamic process of accumulation and metabolic conversion. oup.com For instance, after administration, inorganic arsenic is taken up by the liver and kidneys, where it is metabolized, and the resulting metabolites are then distributed to other tissues. oup.com

Impact on Gene Transcription and RNA Processing at the Molecular Level

This compound can exert significant effects on gene expression through its influence on transcription and RNA processing. inchem.orgnih.gov As mentioned previously (Section 5.1.1), its interaction with RNA helicases like DDX5/p68, which function as transcriptional co-activators, provides a direct mechanism for modulating gene transcription. plos.orgbiorxiv.org DDX5/p68 does not bind DNA directly but is recruited to gene promoters by transcription factors, where it helps to unwind RNA or DNA structures and facilitate the assembly of the transcriptional machinery. biorxiv.org By binding to DDX5, this compound can interfere with these processes.

Furthermore, arsenic compounds have been shown to alter gene expression by affecting DNA methylation patterns and inhibiting DNA repair proteins, many of which contain zinc finger domains susceptible to arsenic binding. nih.govinchem.org Arsenic can also impact mRNA stability. While not a widespread effect for all genes, arsenite has been shown to significantly stabilize the mRNA of certain genes, such as δ-aminolevulinate synthase 1 (ALAS1), leading to increased protein levels. nih.gov This stabilization can be an indirect effect, for example, resulting from the depletion of cellular heme due to the massive induction of heme oxygenase by arsenic. nih.gov These multiple points of intervention highlight the complex ways in which this compound can reprogram cellular gene expression.

Modulation of Cellular Signaling Pathways and Metabolic Circuits (Mechanistic Focus)

The biochemical and molecular interactions of this compound, a trivalent organoarsenical, are primarily dictated by the high affinity of the arsenic(III) atom for sulfhydryl groups. This fundamental reactivity allows the compound to engage with a wide array of cellular proteins, particularly enzymes and regulatory proteins that contain reactive cysteine residues. This interaction, often with vicinal thiols, can lead to the formation of stable, covalent cyclic dithioarsinite structures, profoundly altering protein conformation and function. nih.govacs.org The consequences of these molecular interactions cascade through numerous cellular signaling pathways and metabolic circuits, disrupting cellular homeostasis.

Disruption of Cellular Signaling through Protein Inhibition

This compound and related trivalent arsenicals modulate signaling pathways by directly inhibiting key regulatory proteins. A significant portion of their activity is linked to the inhibition of enzymes critical for signal transduction and cellular maintenance.

Redox Signaling and the Thioredoxin System: The thioredoxin (Trx) system, comprising Thioredoxin Reductase (TrxR), thioredoxin, and NADPH, is a central hub for maintaining cellular redox balance and regulating multiple signaling pathways. researchgate.net Trivalent arsenicals are potent inhibitors of TrxR, an enzyme that contains a redox-active dithiol motif in its active site. nih.govresearchgate.net Inhibition of TrxR disrupts the cell's ability to reduce oxidized proteins, leading to an accumulation of reactive oxygen species (ROS) and a state of oxidative stress. This redox imbalance affects a multitude of downstream processes, including apoptosis, cell proliferation, and inflammatory responses, as many signaling proteins are regulated by their redox state. researchgate.net

Protein Tyrosine Phosphatases (PTPs): PTPs are a family of enzymes that remove phosphate (B84403) groups from tyrosine residues, acting as critical negative regulators in growth factor signaling pathways. Phenylarsine (B13959437) oxide, a structurally related trivalent arsenical, is a well-documented, potent inhibitor of PTPs. nih.govacs.org By binding to cysteine residues in the PTP active site, these arsenicals disable the enzyme, leading to a sustained state of tyrosine hyperphosphorylation of various substrate proteins. This can aberrantly activate signaling cascades that control cell growth and proliferation. nih.gov

Stress Response Pathways: Cells respond to arsenic-induced stress by activating protective mechanisms, including the synthesis of heat shock proteins (HSPs). scispace.com Studies using arsenic trioxide have shown that arsenic can directly bind to chaperones like Hsp60. rsc.org This interaction can impair the chaperone's protein-folding capabilities. The binding of arsenic to Hsp60 has been demonstrated to disrupt the formation of Hsp60-p53 and Hsp60-survivin complexes, promoting the degradation of these important regulatory proteins involved in cell cycle control and apoptosis. rsc.org

Transcription Factor Regulation: The activity of several transcription factors is modulated by cellular redox status and direct interaction with arsenicals. Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key regulator of the immune response, inflammation, and cell survival. At certain concentrations, arsenic compounds have been shown to affect the DNA-binding capacity of transcription factors like NF-κB, thereby disrupting the expression of genes under their control. scispace.comunipa.it

Table 1: Selected Protein Targets of Trivalent Arsenicals and a Summary of Mechanistic Consequences

| Target Protein/System | Interacting Arsenical Type | Site of Interaction | Mechanistic Consequence | Affected Cellular Process | Citations |

| Pyruvate Dehydrogenase (PDH) Complex | Trivalent Arsenicals (e.g., Arsenite, Phenylarsine oxide) | Dithiol of lipoic acid cofactor | Inhibition of enzyme activity | Inhibition of citric acid cycle, decreased ATP production | acs.org |

| Thioredoxin Reductase (TrxR) | Trivalent Arsenicals | Vicinal thiol groups in the active site | Disruption of cellular redox homeostasis, increased oxidative stress | Impaired protein reduction, modulation of apoptosis and proliferation | nih.govresearchgate.net |

| Protein Tyrosine Phosphatases (PTPs) | Phenylarsine oxide | Active site cysteine residues | Increased tyrosine phosphorylation of substrates | Dysregulation of growth factor signaling pathways | nih.govacs.org |

| Heat shock protein 60 (Hsp60) | Arsenic Trioxide (Arsenite) | Cysteine residues | Impaired protein folding capacity, destabilization of client proteins (p53, survivin) | Disruption of stress response, modulation of apoptosis | rsc.org |

| Promyelocytic Leukemia (PML) Protein | Trivalent Arsenicals (Arsenite) | Cysteine residues in zinc finger domains | Protein cross-linking, SUMOylation, ubiquitination, and degradation | Induction of apoptosis | acs.org |

Modulation of Metabolic Circuits

The most profound and well-characterized effect of trivalent arsenicals on metabolism is the disruption of cellular energy production.

Table 2: Impact of this compound and Related Arsenicals on Cellular Pathways and Circuits

| Pathway/Circuit | Key Modulated Component | Effect of Arsenical | Overall Consequence | Citations |

| Energy Metabolism | Pyruvate Dehydrogenase (PDH) Complex | Inhibition | Blockade of the citric acid cycle and ATP synthesis. | acs.orgscispace.com |

| Redox Homeostasis | Thioredoxin Reductase (TrxR) | Inhibition | Increased cellular oxidative stress, altered redox signaling. | nih.govresearchgate.net |

| Growth Factor Signaling | Protein Tyrosine Phosphatases (PTPs) | Inhibition | Sustained activation of growth and proliferation signals. | nih.govacs.org |

| Apoptosis | PML Protein, Hsp60-p53 axis | Modulation/Degradation | Induction of programmed cell death. | acs.orgrsc.org |

| Gene Expression | NF-κB Transcription Factor | Altered DNA-binding | Dysregulation of genes involved in inflammation and cell survival. | scispace.comunipa.it |

Theoretical and Computational Approaches in the Study of 4 Aminophenyl Arsonous Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (4-Aminophenyl)arsonous acid. walshmedicalmedia.comresearchgate.net These calculations can determine key parameters that govern the molecule's behavior.

Key Research Findings:

Molecular Geometry and Stability: DFT calculations, such as those at the B3LYP/6-31+G** level of theory, have been used to study the molecular structure and vibrational frequencies of p-arsanilic acid. researchgate.net The stability of different conformers of the molecule can also be assessed through these computational methods. researchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability. rasayanjournal.co.in For p-arsanilic acid, these values help in predicting its behavior in chemical reactions.

Reactivity Descriptors: Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and hardness can be calculated to predict the reactivity of p-arsanilic acid and its derivatives. rasayanjournal.co.in The Molecular Electrostatic Potential (MEP) map, for instance, helps in identifying the sites susceptible to electrophilic and nucleophilic attacks. walshmedicalmedia.com For p-arsanilic acid, the electrostatic potential ranges from approximately -4.056 eV (deepest red, indicating nucleophilic sites) to 4.506 eV (deepest blue, indicating electrophilic sites). walshmedicalmedia.com

Influence of Substituents: The presence of the amino group on the aromatic ring of p-arsanilic acid significantly influences its reactivity. evitachem.com This electron-donating group enhances its reactivity compared to unsubstituted phenylarsonic acid. evitachem.com

Interactive Data Table: Calculated Quantum Chemical Parameters for p-Arsanilic Acid

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. |

| Ionization Potential | The energy required to remove an electron. | Measures the tendency to undergo oxidation. |

| Electron Affinity | The energy released when an electron is added. | Measures the tendency to undergo reduction. |

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a biological target, typically a protein. nih.gov These methods are crucial for understanding the mechanisms of action and for drug discovery processes. researchgate.netchemrxiv.org

Key Research Findings:

Binding Affinity and Pose: Molecular docking studies can predict the preferred binding orientation of this compound and its derivatives within the active site of a target protein. outbreak.infopublish.csiro.au For example, in silico studies have been conducted to screen arsenical compounds, including derivatives of roxarsone (B1679585) (a related organoarsenic compound), against targets like the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. outbreak.info

Interaction Analysis: These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues of the target protein. nih.gov For instance, studies on arsenate reductase (ArsC) have shown that active site residues like THR-15, ASN-18, and SER-110 are involved in binding with arsenite. nih.gov

Dynamic Stability: Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the compound-target complex over time. nih.gov Simulations running for nanoseconds can reveal conformational changes and the persistence of key interactions, helping to validate docking results. nih.gov

Enzyme Inhibition: this compound and related arsenicals are known to inhibit enzymes, particularly those with dithiol motifs. acs.org Pyruvate (B1213749) dehydrogenase (PDH) is a well-studied target, where arsenicals bind to the lipoic acid cofactor. acs.org Simulations can model this binding and the competition with other molecules like glutathione (B108866). acs.org

Interactive Data Table: Example of Molecular Docking Results for an Arsenical Compound

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| RNA-dependent RNA polymerase (SARS-CoV-2) | Di-phenyl phenoxy roxarsone | -86.8 | Not specified |

| Spike Glycoprotein RDB (SARS-CoV-2) | Di-phenyl phenoxy roxarsone | -133.3 | Not specified |

| Laccase | Arsenate | -5.82 ± 0.01 | ILE-200, HIS-206 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Exploration

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. wikipedia.org These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect. nih.gov

Key Research Findings:

Predictive Models: QSAR models are developed by correlating molecular descriptors (physicochemical properties or theoretical parameters) with experimentally determined activities. wikipedia.org For organoarsenic compounds, QSAR can be used to predict properties like toxicity or degradation rates. hunau.edu.cnresearchgate.net

Descriptor Selection: The selection of appropriate molecular descriptors is a critical step in QSAR modeling. nih.gov These can include 2D descriptors (e.g., molecular weight, logP) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Mechanistic Insights: By identifying the descriptors that are most correlated with activity, QSAR models can provide insights into the underlying mechanisms of action. For example, a QSAR study might reveal that the electronic properties of the substituent on the phenyl ring are a key determinant of the compound's reactivity. evitachem.com

Applications in Environmental Science: In environmental contexts, QSAR models can be used to predict the fate and transport of compounds like p-arsanilic acid, for instance, by modeling its adsorption to soil particles or its degradation pathways. researchgate.netdntb.gov.ua

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can accurately predict various spectroscopic properties and elucidate potential reaction pathways for this compound.

Key Research Findings:

Spectroscopic Prediction: DFT calculations can be used to predict vibrational frequencies (FTIR and Raman spectra) and UV-Vis spectra. walshmedicalmedia.comresearchgate.net For p-arsanilic acid, calculated vibrational frequencies using the B3LYP/6-31+G** basis set have been compared with experimental data to confirm assignments of functional groups. researchgate.net

Reaction Pathway Elucidation: Computational chemistry can model the transformation and degradation pathways of p-arsanilic acid in various environments. researchgate.net For example, the photolysis of p-arsanilic acid under UV irradiation can be studied to predict the formation of products like inorganic arsenic species, p-aminophenol, and aniline (B41778). researchgate.net A pH-based kinetic model has been developed to predict the generation rates of these products. researchgate.net

Hydrolysis and Stability: The stability of organoarsenic compounds in aqueous solutions can be investigated by modeling their hydrolysis pathways. acs.org These calculations can determine the energy barriers for ligand displacement, providing insights into the compound's inertness. acs.org

Interactive Data Table: Predicted Spectroscopic Data for p-Arsanilic Acid

| Spectroscopic Technique | Predicted Property | Computational Method |

| FTIR/Raman | Vibrational Frequencies | DFT (e.g., B3LYP/6-31+G**) |

| UV-Vis | Electronic Transitions | TD-DFT |

| NMR | Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) |

Computational Design and Screening of Novel this compound Derivatives

Computational approaches are increasingly used for the rational design and virtual screening of new chemical entities with desired properties, including novel derivatives of this compound.

Key Research Findings:

In Silico Design: New derivatives can be designed by modifying the structure of the parent compound, for example, by introducing different substituents on the phenyl ring or altering the arsonous acid group. outbreak.info These modifications can be guided by insights from QSAR and molecular docking studies to enhance activity or reduce toxicity.

Virtual Screening: Large libraries of designed compounds can be virtually screened against a biological target using high-throughput docking to identify promising candidates for further investigation. benthamdirect.combenthamdirect.com This approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Pharmacokinetic Prediction: Computational tools can also predict the pharmacokinetic properties (absorption, distribution, metabolism, excretion - ADME) and toxicity of the designed derivatives. benthamdirect.com This helps in the early identification of compounds with unfavorable profiles.

Development of Novel Arsenicals: The design of new arsenical drugs with a high therapeutic index is an active area of research. researchgate.net For instance, novel glyco-lipid-arsenicals have been designed and evaluated for their anti-proliferative effects. benthamdirect.combenthamdirect.com Computational methods play a key role in designing such complex molecules and predicting their potential efficacy. researchgate.net

Emerging Research Directions and Future Perspectives for 4 Aminophenyl Arsonous Acid

Development of (4-Aminophenyl)arsonous Acid as a Chemical Probe for Biological Systems

This compound and its derivatives are gaining attention as chemical probes for investigating biological systems. These organoarsenic compounds exhibit a strong affinity for sulfhydryl groups, particularly vicinal thiols found in proteins. acs.org This reactivity allows them to act as targeted inhibitors and probes for specific enzymes and cellular processes.

A notable derivative, 4-aminophenyl arsenoxide (APAO), has been synthesized and utilized in research. acs.org To enhance its solubility and experimental utility, APAO can be succinylated to produce p-succinylamidophenyl arsenoxide (PSAO). acs.org These compounds are valuable tools for studying enzymes with redox-active dithiol motifs, often exhibiting inhibition constants in the low micromolar range. acs.orgacs.org

The development of multivalent arsenicals, which contain multiple arsenic centers, represents a significant advancement. These molecules can bind with high avidity to proteins containing multiple free thiols, such as reduced and unfolded ribonuclease B (RfBP), which has 18 free thiol groups. acs.org This multivalent binding offers a powerful strategy for targeting specific protein conformations.

Furthermore, the conjugation of this compound derivatives to other molecules, such as biotin (B1667282), has created bifunctional probes. acs.org These probes can covalently bind to proteins through the arsenical moiety while the biotin tag allows for detection and isolation of the protein-probe complex using avidin-based techniques. acs.org This approach has been conceptualized for targeting proteins with easily reducible disulfide bonds, like nicotinic receptors. acs.org

The reaction of diazotized arsanilic acid with proteins, which leads to the covalent modification of tyrosine, histidine, and lysine (B10760008) residues, is another area of exploration. researchgate.net This chemistry allows for the introduction of an arsenical tag into proteins, which can then be studied.

Integration into Advanced Materials Science Research and Applications (e.g., Sensors, Catalysis)

The unique properties of this compound and related compounds are being explored for applications in advanced materials science, particularly in the development of sensors and catalysts. The reactivity of the arsonous acid group with various substrates forms the basis for these applications.

In the realm of sensors, the development of biosensors for detecting organoarsenic species is an active area of research. grafiati.com One approach involves the genetic engineering of arsenic-responsive proteins, such as ArsR, to create biosensors with specificity for particular organoarsenicals like phenylarsine (B13959437) oxide (PAO). grafiati.com By modifying the cysteine residues that coordinate with arsenic, the selectivity of these biosensors can be tailored. grafiati.com

Additionally, the modification of nanoparticles with arsanilic acid is being investigated. wikipedia.org While specific applications are still emerging, this functionalization could lead to new materials for catalysis or sensing. The integration of organoarsenic compounds into hybrid materials, such as polyoxovanadates, has also been shown to yield reusable catalysts. researcher.life

Cross-Disciplinary Research at the Interface of Organoarsenic Chemistry and Systems Biology

The intersection of organoarsenic chemistry and systems biology is a burgeoning field aimed at understanding the complex interactions of arsenicals within biological networks. mdpi.com This approach moves beyond studying the effect of an arsenical on a single target to analyzing its impact on the entire proteome, phosphoproteome, and transcriptome. nih.gov

A key area of focus is elucidating the mechanisms of action of arsenic-based drugs. For example, systems biology approaches have been used to understand the synergistic effects of arsenic sulfide (B99878) and Imatinib in treating leukemia. nih.gov Such studies reveal how arsenicals can modulate multiple cellular pathways, including the unfolded protein response (UPR) and ubiquitination pathways, leading to the degradation of key proteins like BCR/ABL. nih.gov

This cross-disciplinary research also investigates how the chemical properties of organoarsenicals, such as their ability to bind to vicinal thiols in proteins, translate into systemic biological effects. acs.orggriffith.edu.au By combining chemical knowledge with large-scale biological data, researchers can build comprehensive models of arsenic toxicity and therapeutic action. mdpi.com This integrated approach is crucial for understanding the multifaceted impact of arsenic compounds on living organisms. mdpi.com

Innovations in Analytical Techniques for Trace Analysis and Speciation of Arsenicals

The accurate detection and speciation of arsenic compounds at trace levels are critical for both environmental monitoring and biological research. usgs.gov Significant efforts are being made to develop robust, sensitive, and efficient analytical methods. A major challenge in this field is the availability of certified reference materials and standards for various organoarsenicals. nih.gov

Hyphenated techniques, which combine a separation method with a sensitive detection method, are at the forefront of arsenic speciation analysis. nih.govrsc.org High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a widely used and versatile technique for separating and quantifying different arsenic species. usgs.govnih.govclu-in.org

Innovations in sample preparation are also crucial for improving the quality of analytical results. nih.gov Techniques like solid-phase microextraction (SPME) and matrix solid-phase dispersion (MSPD) are being explored to enhance extraction efficiency while reducing solvent consumption and analysis time. nih.gov

For field analysis, methods using strong anion exchange cartridges to separate arsenite (As(III)) from arsenate (As(V)) have been developed, allowing for on-site speciation. clu-in.org The development of methods that can distinguish between a wide range of arsenic species, including inorganic forms, methylated compounds, arsenosugars, and arsenolipids, remains an important goal. iaea.orgoup.com

The following table summarizes some of the analytical techniques used for arsenic speciation:

| Technique | Description | Application |

| HPLC-ICP-MS | High-performance liquid chromatography for separation coupled with inductively coupled plasma mass spectrometry for detection. usgs.govnih.govclu-in.org | Widely used for the speciation of various arsenic compounds in environmental and biological samples. usgs.govnih.govclu-in.org |

| SPME | Solid-phase microextraction is a sample preparation technique that uses a coated fiber to extract analytes. nih.gov | Used for the preconcentration of trace metal species, including arsenicals, from liquid samples. nih.gov |

| MSPD | Matrix solid-phase dispersion is a sample preparation method where the sample is blended with a solid support. nih.gov | A gentle extraction technique suitable for arsenic speciation analysis in various matrices, including seafood. nih.gov |

| Anion Exchange Chromatography | A chromatographic method that separates analytes based on their charge. usgs.gov | Used for the separation of different arsenic species, often in conjunction with ICP-MS detection. usgs.gov |

Future Trajectories in Understanding the Fundamental Reactivity and Biological Impact of Organoarsenic Compounds

Future research on organoarsenic compounds like this compound will likely focus on several key areas to deepen our understanding of their fundamental chemistry and biological effects.

A primary direction will be to further elucidate the structure-reactivity relationships of substituted arsonous and arsonic acids. researcher.lifeucalgary.ca This involves understanding how different substituents on the phenyl ring influence the electronic properties and reactivity of the arsenic center. libretexts.org Computational methods, such as density functional theory (DFT), are valuable tools for investigating reaction mechanisms and predicting the stability of various organoarsenic species and their complexes. researchgate.netnih.gov

Investigating the interactions of organoarsenicals with a broader range of biological molecules beyond proteins is another important trajectory. This includes studying their interactions with other biomolecules and their role in cellular signaling pathways. The ability of trivalent arsenicals to bind to sulfhydryl groups is a key aspect of their biological activity, and further research is needed to identify all the protein targets and the functional consequences of this binding. acs.org

The metabolism of organoarsenic compounds is another critical area of future research. griffith.edu.aunih.gov Understanding how compounds like (4-aminophenyl)arsonic acid are metabolized in different organisms is essential for assessing their environmental fate and potential biological impact.

Finally, the development of novel organoarsenic compounds with tailored properties for specific applications, such as targeted drug delivery or as highly selective chemical probes, will continue to be a major focus. This includes the synthesis of more complex molecules, such as carbohydrate-conjugated arsenicals, to enhance their specificity and efficacy. rsc.org

Challenges and Opportunities in the Academic Investigation of Substituted Arsonous Acids

The academic investigation of substituted arsonous acids presents both significant challenges and exciting opportunities.

Challenges:

Toxicity and Handling: Arsenic compounds are inherently toxic, which necessitates stringent safety protocols and specialized handling procedures in a laboratory setting. wikipedia.orgtandfonline.com